molecular formula C18H23N5O2 B6498651 1,6,7-trimethyl-3,8-bis(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878736-69-7

1,6,7-trimethyl-3,8-bis(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6498651
CAS No.: 878736-69-7
M. Wt: 341.4 g/mol
InChI Key: JJZMBQOFRONJPB-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3,8-bis(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3,8-bis(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and allylating agents. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3,8-bis(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms. Substitution reactions can lead to a wide range of new compounds with altered functional groups.

Scientific Research Applications

1,6,7-trimethyl-3,8-bis(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3,8-bis(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,6,7-trimethyl-3,8-bis(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: shares similarities with other purine derivatives and allylated compounds.

    This compound: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential applications across various fields of research. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for scientific study.

Properties

IUPAC Name

4,7,8-trimethyl-2,6-bis(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-10(2)8-21-12(5)13(6)23-14-15(19-17(21)23)20(7)18(25)22(16(14)24)9-11(3)4/h1,3,8-9H2,2,4-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZMBQOFRONJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=C)C)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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